Bisazir

Übersicht

Beschreibung

Vorbereitungsmethoden

Bisazir can be synthesized through the reaction of N-methylphosphinothioic dichloride with aziridine. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions to ensure the stability of the product . Industrial production methods involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and efficacy .

Analyse Chemischer Reaktionen

DNA Alkylation and Genotoxic Mechanisms

Bisazir primarily interacts with DNA through alkylation of guanine residues , targeting the nucleophilic 7-nitrogen atom . This reaction induces structural changes that lead to:

-

Sperm DNA fragmentation in Lithobates catesbeianus at doses ≥50 mg/kg

-

Chromosomal breakage in embryonic cells, causing genetic imbalance and mortality

-

Reduced metabolic activation in fertilized eggs, preventing viable larval development

Table 1: DNA-Damaging Effects of this compound

| Organism | Dosage (mg/kg) | Observed Effect | Source |

|---|---|---|---|

| American bullfrog | 50 | Significant sperm DNA fragmentation | |

| Sea lamprey | 100 | Sterility via germ cell alkylation |

Protein and RNA Interactions

This compound alters biochemical pathways in reproductive tissues:

-

Testicular protein synthesis inhibition in Earias fabia (cotton bollworm)

-

Selective inhibition of rapidly dividing cells (e.g., hematopoietic cells in mice)

Ecotoxicological Profile

This compound exhibits moderate aquatic toxicity but low bioaccumulation potential (Kow = 2.3) :

Table 2: Acute Aquatic Toxicity Data

| Test Organism | Endpoint | Result (mg/L) | Source |

|---|---|---|---|

| Daphnia magna | NOEC (48h) | 1 | |

| Raphidocelis subcapitata | EC50 (72h) | 70 | |

| Rainbow trout | LC50 (96h) | >100 |

Table 3: Chromatographic Techniques for this compound Quantification

| Method | Matrix | Detection Limit (LOD) | Linear Range | Source |

|---|---|---|---|---|

| GC-FPD (EPA 8141A modified) | Water | 0.4 µg/L | 0.4–40 ppm | |

| HPLC-UV (210 nm) | Tissue/Water | 0.4 µg/sample | 0.4–40 ppm |

Key protocols include:

Wissenschaftliche Forschungsanwendungen

Invasive Species Management

One of the most significant applications of Bisazir is its use as a chemosterilant to control invasive vertebrates. Studies have demonstrated its effectiveness in inducing sterility in species such as the American bullfrog (Lithobates catesbeianus) and the sea lamprey (Petromyzon marinus).

- American Bullfrog : Research indicates that injecting 50 mg/kg of this compound significantly fragments sperm DNA, leading to reduced fertility. The study highlighted that this treatment could potentially be used in sterile-male-release programs aimed at controlling invasive populations .

- Sea Lamprey : this compound has also been evaluated for its effects on sea lamprey reproduction. The compound was shown to cause DNA damage in erythrocytes and sperm cells, suggesting a mutagenic action that could reduce viable larvae production .

Ecotoxicological Studies

Ecotoxicological assessments have been conducted to evaluate the environmental risks associated with this compound application. These studies focus on its impact on non-target aquatic organisms:

- Acute and Chronic Toxicity : The predicted no effect concentration (PNEC) for Daphnia magna was determined to be 20 µg/l, indicating potential risks to aquatic ecosystems when this compound is applied .

- Microtox Testing : The Microtox® test revealed a no effect concentration (NOEC) of 1 mg/l for Daphnia reproduction, highlighting the need for careful consideration of this compound's ecotoxicological profile before field application .

Case Study: Control of Invasive Sea Lamprey

A pilot study assessed the effectiveness of this compound on sea lamprey populations in the Great Lakes region. The results indicated that treatment led to significant reductions in reproductive success, as evidenced by increased DNA fragmentation in treated individuals compared to controls .

| Treatment Group | Sperm Concentration (x10^9 sperm/ml) | Sperm Motility (%) |

|---|---|---|

| Control | 1.02 ± 0.47 | 36.0 ± 28.1 |

| This compound-treated | 0.70 ± 0.41 | 46.9 ± 24.9 |

This study underscores the potential of this compound as a tool for managing invasive species through targeted reproductive disruption.

Case Study: Impact on American Bullfrog Fertility

In another study focusing on the American bullfrog, researchers found that treatment with 50 mg/kg of this compound resulted in significant differences in sperm DNA integrity compared to controls, suggesting a promising avenue for controlling this invasive species through induced sterility .

| Treatment Dose (mg/kg) | % DNA Fragmentation (mean ± SD) |

|---|---|

| Control | 93.58 ± 1.10 |

| 12.5 | 90.79 ± 4.34 |

| 25 | 89.89 ± 3.41 |

| 50 | 78.19 ± 1.02 |

These findings suggest that this compound can effectively induce male sterility, which may be leveraged in ecological management strategies.

Wirkmechanismus

Bisazir exerts its effects primarily through its alkylating properties. The aziridinyl groups in this compound can form covalent bonds with nucleophilic sites on DNA, leading to DNA fragmentation and subsequent sterility in treated organisms . This mechanism is particularly effective in sterilizing male individuals of invasive species, thereby reducing their reproductive capacity and controlling their populations .

Vergleich Mit ähnlichen Verbindungen

Bisazir is unique in its dual aziridinyl groups, which enhance its alkylating potential compared to other chemosterilants. Similar compounds include:

Ethyleneimine: Another aziridinyl compound with alkylating properties, but less effective in inducing sterility.

Methyl methanesulfonate: An alkylating agent used in mutagenesis studies, but with different structural properties and applications.

This compound’s uniqueness lies in its specific application as a chemosterilant for invasive species control, with a well-documented efficacy and environmental impact profile .

Biologische Aktivität

Bisazir, a chemosterilant compound, has garnered attention for its biological activity, particularly in controlling invasive species such as the sea lamprey (Petromyzon marinus) and the American bullfrog (Lithobates catesbeianus). This article explores the compound's mechanism of action, effects on reproductive success, and implications for pest management.

This compound is classified as an aziridinyl compound with significant genotoxic properties. Its primary mode of action involves alkylating DNA, particularly targeting the purine base guanine. This interaction leads to chromosomal breakage and genetic imbalances in rapidly dividing cells, such as germ cells and hematopoietic cells . The compound's effectiveness as a chemosterilant is attributed to its ability to induce male sterility in various species.

1. Sea Lamprey Control

In laboratory studies, this compound was administered to adult sea lampreys at doses ranging from 10 mg/kg to 100 mg/kg. The results indicated that this compound effectively sterilized both male and female lampreys. At a dosage of 100 mg/kg, 100% sterility was observed in artificially spawned individuals . The survival rate of embryos from treated females dropped significantly, with survival to stage 17 (burrowing prolarvae) averaging only 0.1% at higher doses .

Table 1: Sterility Rates in Sea Lamprey

| Dosage (mg/kg) | Male Sterility (%) | Female Sterility (%) | Survival Rate (%) |

|---|---|---|---|

| 10 | 52.5 | - | 52.5 |

| 100 | 100 | 100 | 0.1 |

2. American Bullfrog Study

A study conducted on American bullfrogs evaluated the effects of this compound on spermatozoa and reproductive success. Frogs injected with this compound at varying doses (12.5 mg/kg, 25 mg/kg, and 50 mg/kg) exhibited significant DNA fragmentation in spermatozoa. The percentage of DNA integrity decreased markedly with increasing dosages:

Table 2: DNA Integrity in Spermatozoa of Bullfrogs

| Dosage (mg/kg) | % DNA Integrity (Mean ± SD) |

|---|---|

| Control (0) | 93.58 ± 1.10 |

| 12.5 | 90.79 ± 4.34 |

| 25 | 89.89 ± 3.41 |

| 50 | 78.19 ± 1.02 |

Statistical analysis revealed significant differences between the control group and those treated with this compound (p < 0.0001), indicating that higher doses lead to increased sperm DNA damage .

Ecotoxicity Assessment

Ecotoxicological studies have assessed this compound's impact on non-target organisms, revealing variable sensitivity among species. For example, algae showed resilience to concentrations up to 100 mg/l , while acute effects were observed in Daphnia and Lemna, with EC50 values of 40 mg/l and 89 mg/l , respectively .

Table 3: Ecotoxicity Values for this compound

| Organism | EC50 (mg/l) |

|---|---|

| Algae | >100 |

| Daphnia | 40 |

| Lemna | 89 |

Implications for Pest Management

The findings underscore this compound's potential as a tool for managing invasive species through sterilization techniques. Its effectiveness in inducing sterility suggests that it could be integrated into sterile insect release programs aimed at controlling populations of invasive species like the sea lamprey and bullfrog.

However, the use of this compound must be approached cautiously due to its genotoxic effects and potential risks to non-target species. Further research is necessary to establish safe application protocols and evaluate long-term ecological impacts.

Eigenschaften

IUPAC Name |

N-[bis(aziridin-1-yl)phosphinothioyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N3PS/c1-6-9(10,7-2-3-7)8-4-5-8/h2-5H2,1H3,(H,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPKARLAFLAVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNP(=S)(N1CC1)N2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057967 | |

| Record name | Bisazir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13687-09-7 | |

| Record name | Bisazir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013687097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisazir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISAZIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXL934H392 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bisazir induce sterility?

A1: this compound [P,P-bis(1-aziridinyl)-N-methylphosphinothioic amide] acts as an alkylating agent, causing DNA damage in reproductive cells. This damage primarily targets actively dividing cells, such as sperm and eggs, leading to sterility by disrupting cell division and preventing the formation of viable gametes [, , , ].

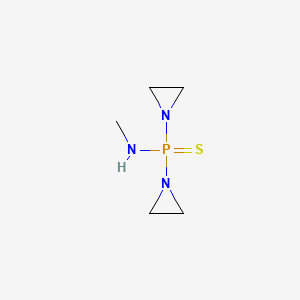

Q2: What is the chemical structure of this compound?

A2: this compound (P,P-bis(1-aziridinyl)-N-methylphosphinothioic amide) possesses the following structure:

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C5H13N4PS, and its molecular weight is 192.25 g/mol.

Q4: What are the potential applications of this compound in pest control?

A4: this compound has been investigated as a potential chemosterilant for various pests, including:

- Sea Lampreys: Studies have explored this compound's potential in controlling sea lamprey populations through sterile-male-release programs in the Great Lakes [, , , ].

- Boll Weevils: Research has shown this compound's effectiveness in sterilizing Boll Weevils, making it a candidate for population control programs in cotton fields [, , , ].

- Mosquitoes: this compound effectively sterilized both male and female Culex quinquefasciatus mosquitoes, highlighting its potential for mosquito population control [].

- Tsetse Flies: Studies have evaluated this compound's use in autosterilizing systems for tsetse flies, which are vectors of sleeping sickness [, , ].

- Other Insect Pests: this compound has also demonstrated sterilizing effects on other insect species, including bed bugs (Cimex hemipterus) [], Diacrisia obliqua moths [], and stable flies (Stomoxys calcitrans) [], suggesting broader applicability in pest control.

Q5: What are the known toxicological effects of this compound?

A8: While this compound shows promise as a chemosterilant, its potential environmental impact needs careful consideration. A study on American bullfrogs (Lithobates catesbeianus) revealed a NOEC (No Observed Effect Concentration) of 1 mg/L for Daphnia magna reproduction, highlighting the need for further research on its ecotoxicological effects [].

Q6: What analytical methods are used to detect and quantify this compound?

A9: Researchers have developed liquid chromatography (LC) methods for quantifying this compound concentrations in water samples []. This method enables the monitoring of this compound levels in treated effluents, ensuring environmental safety.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.